



Application Notes: GLS1 Inhibitor-4 for Apoptosis Induction in Cancer Research

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Compound of Interest		
Compound Name:	GLS1 Inhibitor-4	
Cat. No.:	B12416542	Get Quote

Introduction

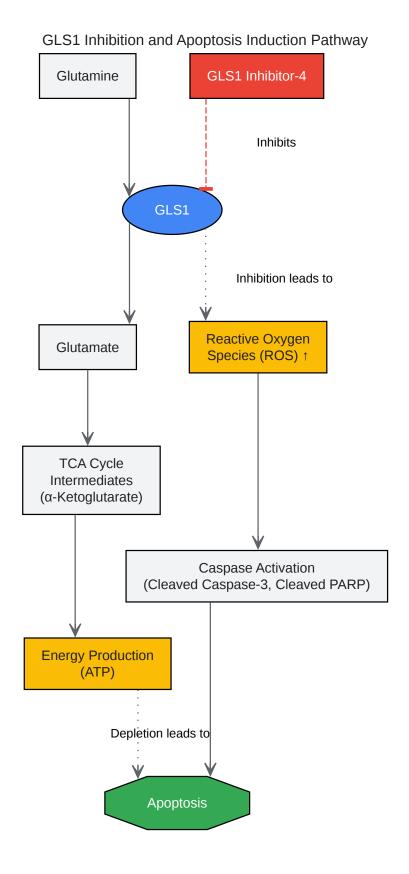
Glutaminase 1 (GLS1) is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate.[1][2] This process is a key step in glutaminolysis, which provides cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation and survival.[2] Consequently, inhibiting GLS1 has emerged as a promising therapeutic strategy to induce metabolic starvation and trigger programmed cell death (apoptosis) in cancer cells.[1][2] GLS1 Inhibitor-4 is a potent, allosteric inhibitor of GLS1 with an IC50 of 11.86 nM.[3] It effectively blocks glutamine metabolism, leading to increased production of reactive oxygen species (ROS), disruption of the tricarboxylic acid (TCA) cycle, and ultimately, induction of apoptosis.[1][2][3]

These application notes provide a summary of the effective treatment durations for **GLS1 Inhibitor-4** to induce apoptosis and detailed protocols for key experimental assays.

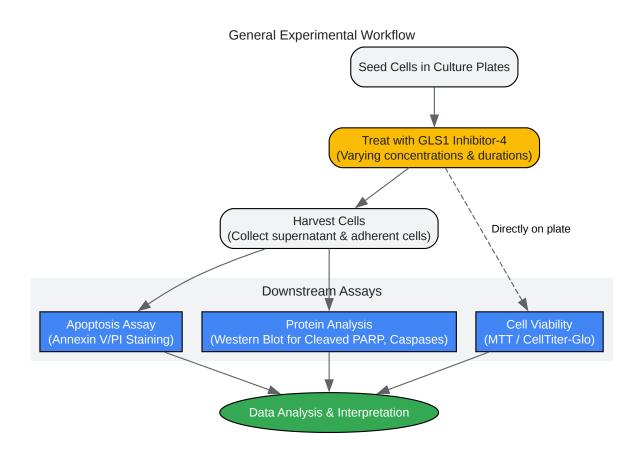
Mechanism of Action

Inhibition of GLS1 by **GLS1 Inhibitor-4** disrupts the primary pathway for glutamine utilization. This leads to a depletion of glutamate and downstream metabolites essential for the TCA cycle, thereby reducing cellular energy (ATP) production.[2][3] The metabolic stress caused by this inhibition triggers an increase in intracellular ROS levels within hours of treatment, which in turn activates intrinsic apoptotic signaling pathways.[3] The activation of these pathways culminates in the cleavage of key proteins such as PARP and caspases, executing the final stages of apoptosis.[3]









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References

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